Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Overview
Description
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic monocarboxylic acid that is widely used in organic synthesis . It is an important building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and natural products .
Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Scalability
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate and its derivatives have been a subject of interest in the field of organic synthesis. One study describes an efficient and scalable route for synthesizing enantiomerically pure derivatives, which involves significant improvements over previous methods, using a starting point of commercially available chiral lactone (Maton et al., 2010).
Chemical Transformation and Derivative Synthesis
These compounds have been used as precursors for various chemical transformations. For instance, intramolecular nucleophilic opening of the oxirane ring in certain derivatives leads to the formation of compounds with potential applications in medicinal chemistry (Moskalenko & Boev, 2014). Additionally, the synthesis of conformationally constrained amino acid analogues from derivatives of this compound showcases its utility in creating novel biochemical compounds (Hart & Rapoport, 1999).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential as ligands for nicotinic acetylcholine receptors, which may have implications in the treatment of conditions like L-dopa-induced dyskinesias (Strachan et al., 2014). Furthermore, the synthesis of N-aryl nicotinamide derivatives using this compound as a base structure has been investigated for its relevance to neuronal acetylcholine receptors, underlining its significance in neuropharmacology (Murineddu et al., 2019).
Antibacterial Properties
Research also extends to the exploration of this compound derivatives in antibacterial applications. One study synthesized a range of 7-substituted derivatives and evaluated their antibacterial activities, identifying some compounds with potent in vitro and in vivo efficacy (Bouzard et al., 1989).
Safety and Hazards
Future Directions
As a versatile building block in organic synthesis, Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate has potential for use in the synthesis of a wide range of compounds. Its future directions will likely be influenced by the needs of the pharmaceutical, agrochemical, and natural product industries .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVZBUJDHXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.